4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride is a chemical compound with notable applications in medicinal chemistry. Its IUPAC name reflects its structural components, which include a piperidine ring substituted with a fluorinated phenyl group. The molecular formula is , and it has a molecular weight of 283.69 g/mol. This compound is primarily utilized in research settings, particularly in the development of pharmaceuticals due to its unique properties conferred by the fluorine atoms.
This compound can be sourced from various chemical suppliers, including BenchChem and Chemsrc, which offer it for research purposes. It falls under the classification of fluorinated organic compounds, specifically those containing piperidine structures, which are often used in drug design due to their ability to modulate biological activity.
The synthesis of 4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride typically involves several key steps:
The molecular structure of 4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride can be represented by its canonical SMILES notation: CC1=CC(=CC=C1)C2(CCNCC2)F.Cl
.
These structural features indicate significant steric and electronic effects due to the presence of multiple fluorine atoms, which can influence the compound's reactivity and interactions with biological targets.
The chemical reactivity of 4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride is characterized by:
The mechanism of action for compounds like 4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride often involves:
4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride has several scientific uses:
The strategic construction of 4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride hinges on a retrosynthetic approach that prioritizes late-stage introduction of the fluorine atom and aryl trifluoromethyl group to the piperidine scaffold. Disconnection reveals two primary synthons: a 4-fluoropiperidine intermediate and a 3-(trifluoromethyl)phenyl electrophile. The piperidine core is typically derived from N-protected piperidin-4-one, where the carbonyl oxygen serves as a synthetic handle for C-4 functionalization. Protection with groups like tert-butyloxycarbonyl (Boc) or arylsulfonyl (e.g., p-bromophenylsulfonyl/Bs) critically influences subsequent regioselectivity. For instance, N-Boc protection favors electrophilic attack at C-2 via charge stabilization, while bulky N-Bs groups combined with specialized dirhodium catalysts (e.g., Rh₂(R-TPPTTL)₄) enable steric shielding to direct functionalization to the electronically deactivated but sterically accessible C-4 position [2] [8].
C-4 fluorination employs electrophilic fluorinating agents acting on metalloenolate intermediates generated at the piperidin-4-one carbonyl carbon. Dirhodium-catalyzed carbene insertion or enolate formation precedes treatment with fluorinating reagents. The choice of fluorinating agent profoundly impacts yield and diastereoselectivity:
Table 1: Performance of Electrophilic Fluorinating Reagents in C-4 Functionalization
Reagent | Catalyst System | d.r. | ee (%) | Yield (%) |
---|---|---|---|---|
Selectfluor® | Rh₂(R-TCPTAD)₄, N-Boc Piperidine | 11:1 | 93 | 83 |
NFSi | Rh₂(R-TPPTTL)₄, N-Bs Piperidine | >30:1 | 77 | 87 |
Accufluor® | Rh₂(S-2-Cl-5-BrTPCP)₄ | 5.3:1 | 83 | 83 |
Optimal results are achieved using N-brosyl (Bs)-protected piperidin-4-one with Rh₂(R-TPPTTL)₄ and N-fluorobenzenesulfonimide (NFSi) in pentane/CH₂Cl₂ at reflux (39°C), yielding the 4-fluoropiperidine with >30:1 d.r. and 77% ee [2]. The reaction proceeds via rhodium-stabilized enolates, where the chiral pocket of the catalyst dictates face-selective fluorine delivery. Hydrolysis of the resulting enol ether under acidic conditions furnishes the 4-fluoropiperidin-4-ol derivative, which is dehydrated to the 4-fluoro-1,2,3,6-tetrahydropyridine followed by stereoselective reduction.
Introduction of the 3-(trifluoromethyl)phenyl group relies on Pd-catalyzed cross-coupling, leveraging advances in trifluoromethylation of aryl halides. The 4-fluoropiperidine intermediate is functionalized with an aryl halide (iodide or bromide) at C-4, followed by coupling with trifluoromethyl sources. BrettPhos (L6) and RuPhos (L7) ligands enable the challenging coupling of electron-rich and sterically hindered aryl chlorides under mild conditions:
Table 2: Palladium Ligand Efficacy in Aryl-Trifluoromethyl Coupling
Aryl Halide | Ligand | CF₃ Source | Temperature (°C) | Yield (%) |
---|---|---|---|---|
3-Iodophenyl-piperidine | BrettPhos | TESCF₃/KF | 120 | 80 |
3-Bromophenyl-piperidine | RuPhos | TMSCF₃/CsF | 110 | 65 |
3-Chlorophenyl-piperidine | BrettPhos | TESCF₃/KF | 120 | 75* |
*With ortho-substituted substrates, RuPhos improves yield to >85% [3].
The mechanism involves oxidative addition of the aryl halide to Pd(0), transmetalation with [Pd]-CF₃ (generated from R₃SiCF₃/F⁻), and reductive elimination. Critical to success is the ligand’s ability to accelerate reductive elimination; BrettPhos-derived Pd(II) complexes (e.g., [BrettPhosPd(Ar)(CF₃)]) undergo elimination at 80°C within 3 hours. Functional group tolerance includes esters, ethers, acetals, and tertiary amines, though unprotected -OH/-NH groups react competitively with the trifluoromethyl anion [3] [8].
Final hydrochloride salt formation is achieved by treating the free base 4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine with anhydrous HCl in aprotic solvents. Key considerations include minimizing disproportionation (reversion to free base and HCl) and ensuring crystalline stability:
Antisolvent Approach: Water addition to acetone solutions of the free base saturated with HCl gas induces rapid crystallization, reducing oiling-out.
Crystallization Protocol:
This yields the title compound as a white crystalline solid (>99% purity by HPLC). Stability studies under accelerated conditions (40°C/75% RH) confirm no disproportionation or hydrate loss when stored with desiccants. Benzoate or tartrate counterions have been explored for improved stability in analogous systems but show no significant advantage over hydrochloride for this molecule [4] [7] [10].
Table 3: Crystallization Conditions vs. Salt Properties
Condition | Crystal Form | Hygroscopicity | Stability (40°C/75% RH) |
---|---|---|---|
EtOAc + HCl(g) | Monohydrate | Low | >6 months (99% potency) |
Acetone/Water (antisolvent) | Anhydrous | Moderate | 3 months (95% potency) |
2-Propanol + HCl(g) | Hydrate | High | Disproportionation in 1 week |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0